(4-(Pyridin-2-yl)furan-2-yl)boronic acid
Description
(4-(Pyridin-2-yl)furan-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a furan ring substituted with a pyridin-2-yl group at the 4-position and a boronic acid moiety at the 2-position. This structure combines the electron-rich furan system with the aromatic pyridine ring, creating a bifunctional scaffold suitable for Suzuki-Miyaura cross-coupling reactions, a widely used method in medicinal chemistry and materials science . Boronic acids are pivotal in drug discovery due to their ability to form reversible covalent bonds with diols, enabling applications in bioconjugation, sensing, and enzyme inhibition . The pyridine-furan hybrid structure may enhance binding interactions in biological systems or improve solubility compared to simpler arylboronic acids like phenylboronic acid (PBA) .
Properties
Molecular Formula |
C9H8BNO3 |
|---|---|
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(4-pyridin-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6,12-13H |
InChI Key |
NMVDUPVGPHFYRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
(4-(Pyridin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
Antiproliferative Activity
- 6-Hydroxynaphthalen-2-yl boronic acid (): Shows high potency against cancer cells (IC₅₀ = 0.1969 µM), attributed to its planar naphthalene system enhancing DNA intercalation or protein binding.
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (): Precipitates in RPMI medium, limiting its use in vitro.
Enzyme Inhibition
Solubility and Stability
- Pyren-1-yl boronic acid (): Poor aqueous solubility due to its hydrophobic pyrene moiety. In contrast, the pyridine ring in (4-(Pyridin-2-yl)furan-2-yl)boronic acid may enhance water solubility, as seen in 3-aminophenyl boronic acid (APBA), which forms stable diol complexes (K₁ = 1648 M⁻¹) .
Functional Group Impact on Bioactivity
- Phenylboronic Acid (PBA) (): A benchmark compound with moderate diol-binding affinity (K₁ = 1300–2357 M⁻¹). The pyridine-furan analogue’s dual heterocycles may increase binding specificity or affinity for biomolecules.
- Boronic Acids with Amino Substituents (): (6-Aminopyridin-3-yl)boronic acid (similarity score 0.84 to the target compound) demonstrates how amino groups can modulate electronic properties and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
